![molecular formula C23H20F2N2O5 B2881724 1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 400083-07-0](/img/structure/B2881724.png)
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide” is a novel feed additive . It belongs to a class of acidifiers and can reduce the number of microbes, especially pathogenic bacteria such as E. coli . This reduction in microbial count decreases the production of microbial metabolites, thereby reducing damage to the intestines .
Synthesis Analysis
The synthesis of this compound involves several steps . An efficient catalytic method for the synthesis of 2,2-difluoro-1,3-benzoxathioles (selenoles) from the reaction of o-bromophenols with trifluoromethanethiolates or selenolates is disclosed . Some of the title compounds exhibited excellent insecticidal activities .Molecular Structure Analysis
The molecular formula of the compound is C11H8F2O4 . The molecular weight is 242.18 . The structure includes a 2,2-difluoro-1,3-benzodioxol-5-yl group attached to a cyclopropane carboxylic acid .Physical And Chemical Properties Analysis
The compound is a solid with a density of 1.59±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, and methanol . The compound has a boiling point of 331.1±42.0 °C .科学的研究の応用
Synthesis and Antioxidant Activity
A study by Tumosienė et al. (2019) involved the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which showed significant antioxidant activities. These compounds were tested for their ability to scavenge DPPH radicals and demonstrated enhanced antioxidant activity compared to ascorbic acid, suggesting potential for applications in mitigating oxidative stress-related conditions (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Ordered Polymer Synthesis
Yu et al. (1999) described the synthesis of an ordered poly(amide−acylhydrazide−amide) through direct polycondensation. This process involved nonsymmetric monomers and showcased the feasibility of creating ordered polymers, which have applications in materials science for developing new materials with specific mechanical, thermal, or electrical properties (Yu, Seino, & Ueda, 1999).
Anti-Inflammatory Agents
Research by Moloney (2001) explored the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, aiming to develop novel molecules with potential anti-inflammatory properties. This study highlights the ongoing search for new therapeutic agents that can effectively manage inflammation (Moloney, 2001).
Luminescent Properties and Multi-stimuli-responsive Behavior
A study by Srivastava et al. (2017) reported on pyridyl substituted benzamides that exhibited aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds were characterized by their luminescent behavior in both solution and solid states, suggesting potential applications in the development of optical materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Design and Biological Activity Evaluation
Matada et al. (2021) synthesized and evaluated novel 1,3-benzoxazines that encompassed isoniazid for their antibacterial and antifungal activities. These compounds showed significant inhibition against various bacteria and fungi, illustrating the potential for developing new antimicrobial agents (Matada, Yernale, & Javeed, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-(3-propan-2-yloxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O5/c1-14(2)30-17-6-3-5-16(12-17)26-21(28)18-7-4-10-27(22(18)29)13-15-8-9-19-20(11-15)32-23(24,25)31-19/h3-12,14H,13H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVOPYAWBGDKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
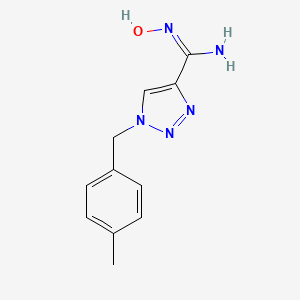
![4-Methoxy-1-methyl-5-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyridin-2-one](/img/structure/B2881650.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)
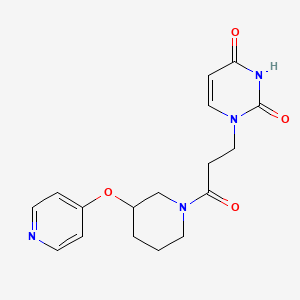
![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2881655.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
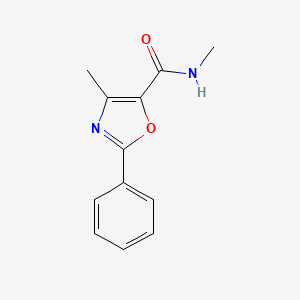
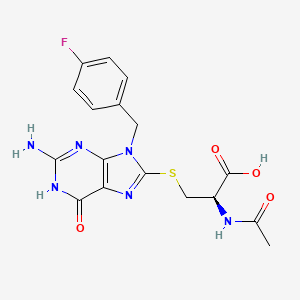
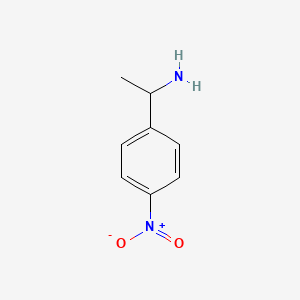
![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)